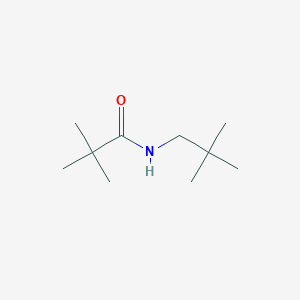

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNZLQGMBBEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: It is explored for its potential therapeutic properties in drug development.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide, highlighting substituent variations and their impact on properties:

Key Findings from Comparative Studies

Impact of Substituents on Physicochemical Properties

- Hydrophilicity : The N-(2-hydroxyethyl) derivative (CAS 36556-72-6) exhibits enhanced water solubility due to the hydroxyl group, making it suitable for aqueous-phase reactions .

- Steric Effects : The 2,2-dimethylpropyl and pivalamide groups in OT-4117 likely reduce reactivity and improve thermal stability, a trait shared with other hindered amides .

Stability and Reactivity Trends

- Steric Shielding: Both OT-4117 and 5-chloro-N-{2-[(dimethylamino)methyl]-2-methylpropyl}pentanamide exhibit high steric protection around the amide bond, reducing susceptibility to hydrolysis .

- Comparative Reactivity: The ethylamino group in 2-(ethylamino)-N-(2-methylpropyl)propanamide may facilitate nucleophilic reactions, unlike the more hindered OT-4117 .

Biological Activity

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound belongs to the class of amides and can be represented by the following structural formula:

This compound features a bulky 2,2-dimethylpropyl group which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cancer cells and potential neuroprotective properties.

Anticancer Activity

Recent studies have indicated that certain derivatives of similar amide structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity towards cancer cells while sparing normal cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HSP90 and TRAP1 mediated signaling |

| 7g | HeLa | 0.69 | Induction of apoptosis |

| 7d | HEK-293 (control) | 0.81 | Non-cytotoxic |

These findings suggest that this compound could exhibit similar properties, warranting further investigation into its specific effects on cancer cell lines.

Neuroprotective Effects

This compound may also possess neuroprotective properties. A related study on amide derivatives indicated that modifications could enhance their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The mechanism involves modulating intracellular signaling pathways that promote cell survival under stress conditions.

Case Studies

-

Study on Cancer Cell Lines : A series of experiments demonstrated that compounds with similar structures to this compound inhibited the growth of HCT-116 cells with an IC50 value as low as 0.12 mg/mL. This suggests a potential for developing new anticancer therapies based on this compound's structure.

"The antiproliferative activity for these compounds against HeLa cells was excellent in comparison with standard drugs."

-

Neuroprotective Study : Research highlighted the efficacy of certain amide derivatives in protecting pancreatic β-cells from ER stress-induced apoptosis. The maximum protective activity was recorded at an EC50 value of 0.1 μM for a closely related compound.

Table 2: β-cell Protective Activity

This study suggests that modifications to the amide structure can lead to enhanced protective effects against cellular stressors.

Compound ID Max Activity (%) EC50 (μM) WO5m 100 0.1 5a 45 18

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.